N-(2,5-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
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Description
The compound “N-(2,5-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide” is also known as Spirotetramat . It is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . Spirotetramat has a good efficacy and safety for crops . Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Synthesis Analysis
Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
Molecular Structure Analysis
The molecular structure of Spirotetramat is represented by the empirical formula C21H27NO5 . The molecular weight of Spirotetramat is 373.44 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Spirotetramat include N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Spirotetramat include a molecular weight of 373.44 . More detailed properties could not be found in the search results.
Mechanism of Action
Future Directions
Spirotetramat has prominent applications and market prospects . The characteristics of Spirotetramat such as high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety meet China’s pesticide requirements . Therefore, it is expected to continue to be a valuable tool in pest management.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-9-17(2)19(14-16)24-20(28)15-27-12-10-23(11-13-27)25-21(22(29)26-23)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMOABHJUFITLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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